molecular formula C14H14N2O2S B5751994 (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE

Cat. No.: B5751994
M. Wt: 274.34 g/mol
InChI Key: UFZQAGRTXJPCTD-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

Thiophene derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry and as intermediates in the synthesis of pharmaceuticals .

Biology

In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .

Medicine

Thiophene-based compounds have been developed as drugs for various medical conditions. For example, suprofen is a nonsteroidal anti-inflammatory drug, and articaine is a dental anesthetic .

Industry

In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives can bind to enzymes, receptors, and other proteins, modulating their activity. The exact mechanism depends on the specific biological target and the nature of the thiophene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE is unique due to its specific structure, which combines a thiophene ring with an amino and benzoate group. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)14(17)18-16-13(15)9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZQAGRTXJPCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C(CC2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C(/CC2=CC=CS2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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